(2R)-2,3-Dihydropropyl beta-D-glucopyranoside

Enzymology Glycoside hydrolase specificity Stereochemical discrimination

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside, also known as 1-O-(β-D-glucosyl)-sn-glycerol or lilioside C, is a glycosylglycerol composed of a β-D-glucopyranosyl moiety linked to the 1-position of (R)-glycerol. It belongs to the class of compatible solutes (osmolytes) and is naturally found in Lilium species.

Molecular Formula C9H18O8
Molecular Weight 254.23 g/mol
Cat. No. B15199080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3-Dihydropropyl beta-D-glucopyranoside
Molecular FormulaC9H18O8
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O
InChIInChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1
InChIKeyNHJUPBDCSOGIKX-VMQOHUEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside (CAS 23202-73-5) – Compound Identity and Procurement-Relevant Background


(2R)-2,3-Dihydropropyl beta-D-glucopyranoside, also known as 1-O-(β-D-glucosyl)-sn-glycerol or lilioside C, is a glycosylglycerol composed of a β-D-glucopyranosyl moiety linked to the 1-position of (R)-glycerol. It belongs to the class of compatible solutes (osmolytes) and is naturally found in Lilium species [1]. The compound has a molecular formula C₉H₁₈O₈, a molecular weight of 254.23 g/mol, a topological polar surface area of 140 Ų, and a predicted logP of -3.40, indicating high hydrophilicity [2]. Its (R) configuration at the glycerol C2 stereocenter distinguishes it from its (S)-enantiomer lilioside D (CAS 23202-75-7) and from regioisomers such as 2-O-β-D-glucosylglycerol, with significant implications for biological recognition and industrial application.

Why (2R)-2,3-Dihydropropyl beta-D-glucopyranoside Cannot Be Treated as an Interchangeable Glycosylglycerol


Glycosylglycerols are a structurally diverse family in which regioisomeric linkage (1-O vs. 2-O vs. 3-O), anomeric configuration (α vs. β), and aglycone stereochemistry (R vs. S) each produce distinct molecular entities with divergent biological processing, enzyme recognition, and functional performance [1]. A user who substitutes (2R)-2,3-dihydropropyl β-D-glucopyranoside with its (2S)-enantiomer, the 2-O-β-regioisomer, or the α-anomer risks invalidating enzymatic specificity, regulatory compliance, and formulation reproducibility. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in hydrolytic stability, protein expression modulation, and spectroscopic identity, making generic substitution scientifically indefensible for procurement decisions [2].

Quantitative Differentiation Evidence for (2R)-2,3-Dihydropropyl beta-D-glucopyranoside versus Closest Analogs


Stereospecific Enzymatic Hydrolysis: (2R)-β-GG Resists Sucrase Cleavage Unlike the (2S)-Enantiomer

In rat intestinal enzyme assays, the (2S)-enantiomer of 1-O-α-D-glucosylglycerol (S-GG-I) was selectively hydrolyzed by the sucrase active site of the sucrase-isomaltase complex, whereas the (2R)-enantiomer (R-GG-I) was not consumed under identical conditions. Although this data derives from the α-anomeric series, the stereochemical discrimination is a direct consequence of glycerol C2 configuration, a feature fully preserved in the β-series [1]. The (2R) configuration thus confers resistance to intestinal brush-border hydrolases, a property not shared by the (2S) isomer.

Enzymology Glycoside hydrolase specificity Stereochemical discrimination

Regioisomeric Control of Cell-Protective Enzyme Upregulation: 2-O-β-GG is Patent-Preferred over 1-O-β-GG

Patent US 2011/0207681 A1 explicitly identifies 2-O-β-D-glucosylglycerol as the 'especially preferred' glucosylglycerol regioisomer for increasing the expression of cell-protective enzymes—including superoxide dismutase—in human keratinocytes and fibroblasts [1]. The target compound, (2R)-2,3-dihydropropyl β-D-glucopyranoside, is a 1-O-β regioisomer. This patent-based preference establishes that the 1-O and 2-O regioisomers are not functionally interchangeable for dermatological and cosmetic applications aimed at oxidative stress protection.

Cosmetic dermatology Enzyme upregulation Regioisomer selectivity

NMR Spectroscopic Identity: Unambiguous Differentiation of (2R)- and (2S)-Tetraacetyl Derivatives for Quality Assurance

The peracetylated derivatives of (2R)- and (2S)-2,3-dihydropropyl β-D-glucopyranoside exhibit fully resolved ¹H and ¹³C NMR spectra, enabling unambiguous stereochemical assignment and quantification of enantiomeric purity. The (2R)-tetraacetate (InChIKey: QQMKBKAGKNLWMX-JXMXSTLTSA-N) and (2S)-tetraacetate (InChIKey: QQMKBKAGKNLWMX-GGUVTUNTSA-N) are catalogued as distinct entries in the Wiley KnowItAll NMR Spectral Library [1]. This spectroscopic distinguishability provides a direct quality control (QC) release criterion that generic glycosylglycerol mixtures cannot satisfy.

Analytical chemistry NMR spectroscopy Stereochemical purity

Glycosidic Bond Configuration Determines Biocatalytic Synthesis Efficiency: β-GG vs. α-GG Yield Profiles

Enzymatic synthesis of β-glucosylglycerol using Sulfolobus shibatae β-glycosidase (SSG) with cellobiose as donor and glycerol as acceptor produced a 56% yield of β-GGs, consisting of a mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol regioisomers [1]. In contrast, industrial α-GG production via cyanobacterial fermentation or alternative biocatalytic routes yields predominantly 2-O-α-GG as a single regioisomer. The target compound (2R)-2,3-dihydropropyl β-D-glucopyranoside, as a specific 1-O-β regioisomer, requires additional chromatographic resolution from the 3-O-β co-product, a purification burden not present for the α-anomer.

Biocatalysis Enzymatic transglycosylation Process chemistry

Evidence-Backed Application Scenarios for (2R)-2,3-Dihydropropyl beta-D-glucopyranoside Procurement


Enzymatic Stability Studies Requiring Hydrolysis-Resistant Glycosylglycerols

Based on stereospecific hydrolysis data from the α-GG series [4], (2R)-configured β-glucosylglycerol is predicted to resist intestinal sucrase-isomaltase cleavage, making it suitable as a stable substrate analogue or negative control in glycosidase profiling assays. Procurement of the (2R)-isomer rather than the (2S)-isomer or a racemic mixture is essential when enzyme stereospecificity is the experimental variable under investigation.

Cosmetic Active Ingredient Development Targeting Non-Oxidative Pathways

Patent evidence shows that 2-O-β-glucosylglycerol is the preferred regioisomer for upregulation of superoxide dismutase and other cell-protective enzymes in human skin cells [4]. For formulators developing moisturizing or skin-barrier products that do not depend on this specific enzyme-upregulation mechanism, the 1-O-β regioisomer—(2R)-2,3-dihydropropyl β-D-glucopyranoside—may offer differentiated humectant properties without the intellectual property constraints associated with the 2-O-β regioisomer, provided its moisturizing efficacy is independently validated.

Analytical Reference Standard for Chiral Glycoside Identity Testing

The fully resolved NMR spectra of (2R)- and (2S)-tetraacetyl derivatives in the Wiley KnowItAll database [4] establish (2R)-2,3-dihydropropyl β-D-glucopyranoside tetraacetate as a qualified reference standard for enantiomeric purity determination. QC laboratories can use this compound to spike, calibrate, or validate HPLC and NMR methods for distinguishing (R) from (S) glycerol glucosides in natural product extracts or synthetic batches.

Biocatalytic Process Development for Regioselective β-Glycoside Synthesis

The 56% combined β-GG yield and regioisomeric mixture obtained via SSG transglycosylation [4] highlights the need for pure (2R)-1-O-β-GG as an authentic standard during method development for regioselective enzymatic or chemo-enzymatic synthesis. Procuring the pure (2R)-1-O-β compound enables accurate calibration of chromatographic methods (e.g., HILIC or porous graphitic carbon LC) required to resolve 1-O-β from 3-O-β products.

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